(Cyclopropylmethyl)urea
Overview
Description
Cyclopropylmethyl urea derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in medicinal chemistry. These compounds are characterized by the presence of a cyclopropyl group attached to a urea moiety, which can influence their physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of cyclopropylmethyl urea derivatives can be achieved through various methods. For instance, the [5 + 2] cycloaddition reaction of 2-vinylaziridines with sulfonyl isocyanates offers a route to synthesize seven-membered cyclic ureas under mild conditions, with a notable solvent effect observed during the reaction . Another approach involves the stereoselective construction of the cyclopropane ring via Simmons-Smith cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine . Additionally, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate provides a single-pot synthesis of ureas from carboxylic acids without racemization .
Molecular Structure Analysis
The molecular structure of cyclopropylmethyl urea derivatives is crucial for their reactivity and interaction with biological targets. For example, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine adopt a preferred flattened chair-chair conformation, with multiple conformations at the urea unit as evidenced by spectroscopic data and molecular modeling studies . The crystal structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, optimized by DFT, reveals insights into the structural features and physicochemical properties of these molecules .
Chemical Reactions Analysis
Cyclopropylmethyl urea derivatives can undergo various chemical reactions, leading to the formation of complex structures. For instance, 1-Aryl-1-nitroso-3-(2-pyridylmethyl)ureas cyclize to form 2-aryl-5-(2-pyridyl)-2,4-dihydro-1,2,4-triazol-3-ones, with the reaction mechanism and molecular geometry being discussed in comparison with related compounds . Moreover, the complexation-induced unfolding of heterocyclic ureas can result in the formation of multiply hydrogen-bonded complexes, which is significant for self-assembly processes10.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylmethyl urea derivatives are influenced by their molecular structure. The presence of cyclopropyl and urea moieties can affect their solubility, stability, and reactivity. For example, the synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists highlight the importance of optimizing recognition elements to achieve potent biological activity . Additionally, the novel pyridine-incorporated cyclo aramide designed for recognition of urea and its derivatives demonstrates different binding modes, which may have implications for the development of new molecular structures .
Scientific Research Applications
Cyclopropylmethyl Protection in Synthesis
- Application : The cyclopropylmethyl group is used to protect phenols in the synthesis of natural products like anigopreissin A and resveratrol-piceatannol hybrid. It offers advantages over traditional methyl groups, such as ease of introduction and removal, and stability under various conditions (Kumar et al., 2018).
Use in Selective Herbicides
- Application : N-cyclopropyl-N′-(2-fluorophenyl) urea shows promising activity as a selective herbicide in grain sorghum. Its effectiveness has been evaluated through assays on isolated pea chloroplasts, demonstrating strong correlation with whole-plant phytotoxicity (Gardner et al., 1985).
MRI Contrast Agents
- Application : Cyclopropylmethyl-urea derivatives, like [13C]hydroxymethyl cyclopropane, have been used as hyperpolarized 13C-labeled MRI contrast agents. Their varying diffusibility allows for simultaneous measurement of vascular permeability and perfusion in preclinical studies (Morze et al., 2014).
Catalysis in Organic Reactions
- Application : Ureas, including cyclopropylmethyl-urea derivatives, are used as catalysts in organic reactions. For instance, they facilitate asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides (Cheng et al., 2011).
Asymmetric Photocatalysis
- Application : Cyclopropylmethyl-urea functions as a redox-active directing group in asymmetric photocatalysis. This has been employed in the highly diastereo- and enantioselective [3 + 2]-cycloaddition of N-cyclopropylurea with α-alkylstyrenes (Uraguchi et al., 2020).
Future Directions
While specific future directions for (Cyclopropylmethyl)urea were not found, the field of industrial biocatalysis, which includes the study of urea compounds, is gaining popularity each day for its eco-friendliness, cost-effectiveness, and long-term sustainability . Emerging technologies are being adopted for the betterment of processes involving biocatalysis .
properties
IUPAC Name |
cyclopropylmethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWLEOSDCDEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429512 | |
Record name | (cyclopropylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)urea | |
CAS RN |
61600-98-4 | |
Record name | (cyclopropylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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